molecular formula C18H16N4OS B294391 6-[(3-Methylphenoxy)methyl]-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(3-Methylphenoxy)methyl]-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B294391
M. Wt: 336.4 g/mol
InChI Key: NLDPPBLLRZKKJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(3-Methylphenoxy)methyl]-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of triazolo-thiadiazole derivatives and has shown promising results in various research studies.

Mechanism of Action

The mechanism of action of 6-[(3-Methylphenoxy)methyl]-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to exert its biological effects by targeting various cellular pathways and enzymes. For instance, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
The this compound compound has been found to have various biochemical and physiological effects. For instance, it has been shown to inhibit the activity of various enzymes, including tyrosinase, acetylcholinesterase, and butyrylcholinesterase. It has also been found to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-[(3-Methylphenoxy)methyl]-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its ability to selectively target specific cellular pathways and enzymes. This makes it a valuable tool for studying the underlying mechanisms of various biological processes. However, one of the limitations of using this compound is its complex synthesis process, which can make it difficult to obtain in large quantities.

Future Directions

There are several potential future directions for research on 6-[(3-Methylphenoxy)methyl]-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is its potential applications in the treatment of various diseases, including cancer and Alzheimer's disease. Another potential direction is the development of more efficient synthesis methods to obtain this compound in larger quantities. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 6-[(3-Methylphenoxy)methyl]-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the reaction of 4-methylbenzaldehyde with 2-aminothiophenol to form 4-methylbenzylidene-2-aminothiophenol. This compound is then reacted with 3-methylphenol and triethyl orthoformate to form this compound.

Scientific Research Applications

The 6-[(3-Methylphenoxy)methyl]-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole compound has been extensively studied for its potential applications in scientific research. It has been found to have various biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties.

Properties

Molecular Formula

C18H16N4OS

Molecular Weight

336.4 g/mol

IUPAC Name

6-[(3-methylphenoxy)methyl]-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H16N4OS/c1-12-6-8-14(9-7-12)17-19-20-18-22(17)21-16(24-18)11-23-15-5-3-4-13(2)10-15/h3-10H,11H2,1-2H3

InChI Key

NLDPPBLLRZKKJQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)COC4=CC=CC(=C4)C

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)COC4=CC=CC(=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.